N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide linkage connecting the pyridazinone to a 1,3-benzodioxole moiety. The benzodioxole group contributes to metabolic stability and lipophilicity, while the fluorophenyl substituent enhances binding affinity through halogen interactions with biological targets . The pyridazinone scaffold is known for its versatility in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-4-2-1-3-13(14)15-6-8-19(25)23(22-15)10-18(24)21-12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGHDLASBIGXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyridazinone derivative. Common reagents used in these reactions include:
Benzodioxole derivatives: Prepared through the cyclization of catechol with formaldehyde.
Fluorophenyl derivatives: Synthesized via halogenation of phenyl compounds.
Pyridazinone derivatives: Obtained through the condensation of hydrazine with diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature regulation, and purification techniques such as recrystallization and chromatography are essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide” involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Pyridazinone-Based Analogs
Pyridazinone derivatives with fluorinated aromatic substituents and acetamide linkages are common in drug discovery. Below is a comparative analysis:
| Compound Name | Key Structural Features | Biological Activity | References |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-Fluorophenyl substituent; chloro-methylphenyl acetamide | Potential enzyme inhibition (e.g., histone deacetylases) | |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide | 4-Fluorophenyl; o-tolyl acetamide | Anticancer activity (hypothesized HDAC inhibition) | |
| N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Morpholine substituent; dichlorophenyl acetamide | Activity against metabolic disorders |
Key Observations :
- Fluorophenyl vs. Morpholine Substitutions : The 2-fluorophenyl group in the target compound may enhance target binding through halogen bonds compared to morpholine-containing analogs, which prioritize solubility and pharmacokinetics .
Benzodioxole-Containing Derivatives
The 1,3-benzodioxole moiety is associated with improved metabolic stability. Notable comparisons include:
Key Observations :
- Core Heterocycle Impact: Triazolopyrimidine (in ) and pyrimidine (in ) cores differ from pyridazinone in electronic properties, affecting charge distribution and hydrogen-bonding capacity.
- Benzodioxole Positioning : Methyl-linked benzodioxole (in ) may reduce steric hindrance compared to direct acetamide attachment in the target compound.
Sulfur-Containing Analogs
Sulfur atoms in thioacetamide or sulfanyl groups influence redox activity and target interactions:
| Compound Name | Sulfur Functionalization | Notable Features | References | |
|---|---|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide | Sulfanyl bridge | Pyridine-pyridazine hybrid | Structural uniqueness | |
| 2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide | Sulfanyl linkage | Furan-methyl; pyrazolopyrimidine | Bioluminescent properties |
Key Observations :
- Sulfanyl vs. Acetamide Linkages : Sulfanyl groups (e.g., ) may enhance membrane permeability but reduce metabolic stability compared to acetamide bonds.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety linked to a pyridazine derivative through an acetamide functional group. The presence of a fluorophenyl group enhances its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzodioxole and pyridazine intermediates. Key reagents may include chlorinating and fluorinating agents. Optimizing these synthetic routes is crucial for maximizing yield and purity in industrial applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives containing the benzodioxole structure exhibit significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. In vitro assays demonstrated that certain derivatives reduced α-fetoprotein secretion, indicating a decrease in tumor activity.
Case Study: Anticancer Activity
A notable study evaluated several benzodioxole derivatives for their anticancer properties. The results showed that compounds with amide linkages exhibited lower IC50 values (indicating higher potency) compared to other derivatives. Specifically, compound 2a demonstrated strong cytotoxicity with an IC50 value close to that of doxorubicin, a standard chemotherapeutic agent .
| Compound | IC50 (µM) | Cell Line | Effect on α-FP |
|---|---|---|---|
| 2a | 1625.8 | Hep3B | Reduced |
| 2b | 2340 | Hep3B | Reduced |
| DOX | 7.4 | Hep3B | Standard Control |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets in cancer cells. These may include enzymes and receptors involved in cell cycle regulation and apoptosis pathways. For example, flow cytometry analyses revealed that compound 2a induced cell cycle arrest at the G2-M phase, suggesting its role in inhibiting cell proliferation .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for antioxidant activity. The DPPH assay indicated that certain derivatives possess moderate antioxidant properties, although they were less potent than established antioxidants like Trolox.
Q & A
Q. What are the key steps and critical parameters in synthesizing N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
The synthesis typically involves:
- Multi-step coupling reactions : Formation of the pyridazinone core followed by acetamide linkage to the benzodioxole moiety.
- Reaction optimization : Temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling) to improve yield and purity .
- Purification : Column chromatography or recrystallization to isolate the final product. Analytical techniques like HPLC and NMR are essential for verifying structural integrity .
Q. How is the compound characterized, and what analytical methods are prioritized?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) confirms regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography (using SHELX programs) resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- In vitro antibacterial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Enzyme inhibition studies : Target enzymes like cyclooxygenase or kinases to evaluate anti-inflammatory or anticancer potential.
- Cytotoxicity screening : Use cell lines (e.g., HEK293, HeLa) to establish safety margins .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in crystallographic data for this compound?
- Use SHELXL for refining twinned or high-disorder crystals. Apply restraints for flexible substituents (e.g., fluorophenyl groups) and validate with residual density maps .
- Compare experimental data with DFT-optimized geometries to identify discrepancies in bond angles or torsional conformers .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolite formation to explain efficacy gaps.
- Dose-response reevaluation : Adjust dosing regimens to account for species-specific metabolism.
- Target engagement assays : Use techniques like SPR or cellular thermal shift assays (CETSA) to confirm on-target effects .
Q. What strategies optimize substituent effects on pyridazinone bioactivity?
| Substituent | Position | Effect on Activity | Rationale |
|---|---|---|---|
| 2-Fluorophenyl | Pyridazinone | Enhanced antibacterial | Increased lipophilicity and target binding |
| Methoxy (OCH₃) | Benzodioxole | Reduced cytotoxicity | Electron-donating groups modulate reactivity |
- Computational docking : Screen substituent libraries to predict binding affinities to targets like DNA gyrase .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Batch-to-batch variability : Mitigate via process analytical technology (PAT) to monitor intermediate purity.
- Solvent selection : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile for easier removal.
- Continuous flow reactors : Improve yield consistency in multi-step syntheses .
Q. How can pharmacokinetic limitations (e.g., poor solubility) be overcome?
- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What computational tools predict metabolic stability and toxicity?
- ADMET predictors : Use SwissADME or ProTox-II to identify metabolic soft spots (e.g., esterase-labile acetamide groups).
- MD simulations : Model interactions with cytochrome P450 enzymes to forecast oxidation pathways .
Q. How do structural analogs compare in target selectivity?
- SAR table :
| Analog | Modification | Selectivity Ratio (Target A/B) |
|---|---|---|
| Parent | None | 1:1 |
| Chloro-sub | 4-Cl on phenyl | 5:1 (Improved kinase inhibition) |
| Methoxy-sub | OCH₃ on benzodioxole | 1:3 (Reduced off-target effects) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
